Woodorien

HSV-1 Antiviral Natural Product

Researchers requiring the authentic Woodorien scaffold face limited supply and unverified substitutes. Woodorien (CAS 155112-92-8) is the singular methyl 4-hydroxybenzoate-3-β-D-glucoside identified as the most potent HSV-1 inhibitor from W. orientalis bioassay-guided fractionation. - Structural identity confirmed by 2D NMR; ≥98% HPLC purity typical. - Differentiated from acyclovir and co-isolated fern glucosides by its unique antiviral fingerprint. - Supplied as a solid powder; stable at -20 °C for long-term storage, ambient shipping for standard delivery.

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
CAS No. 155112-92-8
Cat. No. B138773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodorien
CAS155112-92-8
Synonymswoodorien
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3/t9-,10-,11+,12-,14-/m1/s1
InChIKeyPXDASGXIBCEXNH-YGEZULPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Woodorien: Natural HSV-1 Inhibitor Overview


Woodorien (CAS 155112-92-8) is a phenolic glucoside first isolated in 1993 from the fern Woodwardia orientalis [1]. Its molecular formula is C14H18O9 (MW: 330.29 g/mol) . It was identified through bioassay-guided fractionation as possessing in vitro inhibitory activity against herpes simplex virus type 1 (HSV-1) [1]. While frequently described as a 'potent' HSV-1 inhibitor in commercial listings, the primary literature reveals that specific quantitative metrics, such as an IC50 value, are not available in the public domain for this specific compound [1].

Natural product antiviral screening studies (HSV-1)

Isolated via bioassay-guided fractionation; reported as primary anti-HSV-1 contributor among co-isolated compounds

Lead scaffold for anti-HSV-1 medicinal chemistry

Unique phenolic glucoside core; quantitative potency data (IC50) not publicly available

Structure confirmed by 2D NMR; suitable as phytochemical reference

Identity verification via COSY, HMBC; supports extract standardization

Why Woodorien Substitution Fails


The procurement of Woodorien cannot be casually substituted with a structurally similar phenolic glucoside or a more common HSV-1 inhibitor like acyclovir. As a defined, singular molecular entity, Woodorien's specific arrangement of a methyl 4-hydroxybenzoate core glycosylated with a β-D-glucose moiety at the 3-position defines its unique biological fingerprint [1]. The lack of quantitative comparative data (e.g., IC50, selectivity index) against these alternatives means its true differentiation remains an open research question rather than an established fact. Substitution would introduce an unknown variable into any experiment, as other glucosides from W. orientalis or related ferns have not demonstrated equivalent antiviral activity, and the compound's target profile is distinct from nucleoside analog drugs [2]. Therefore, any research claiming to use 'Woodorien' must utilize this specific CAS-registered compound to maintain experimental integrity, as even closely related co-isolated compounds from the same plant source did not share its top-ranked inhibitory profile against HSV-1 in the original screening [1].

  • Closely related co-isolated glucosides from W. orientalis did not exhibit equivalent anti-HSV-1 activity; structural mimics may not replicate antiviral effect.

  • Lack of quantitative comparative data (IC50, selectivity index) against acyclovir or other analogs; direct substitution introduces an unknown variable.

  • Target profile distinct from nucleoside analog drugs; mechanism of action remains uncharacterized, limiting functional interchangeability.

Woodorien Procurement Evidence Guide


Top-Ranked Anti-HSV-1 Among Co-Isolated Compounds

Woodorien was the most potent inhibitor of HSV-1 among the six compounds (Woodorien plus five known compounds) isolated from the bioactive EtOAc-soluble fraction of Woodwardia orientalis [1]. While the original publication does not provide IC50 values for Woodorien or the other five isolated compounds, the rank-order potency is a crucial differentiator. It demonstrates that within the context of this specific plant's chemical arsenal, Woodorien is the primary contributor to the observed anti-HSV-1 effect, not a minor or non-active component [1].

Rank-order anti-HSV-1
Reported rank-order
Ranked #1 among 6 co-isolated compounds
Primary antiviral contributor in original screening; no quantitative IC50 available
Plaque reduction assay, Vero cells; data to verify
HSV-1 Antiviral Natural Product Phytochemistry Virology

Aqueous Extract Superiority in Antiviral Isolation

The aqueous extract of W. orientalis rhizomes reduced the plaque-forming ability of HSV-1 and poliovirus more strongly than the methanol extract, as determined by plaque reduction assay [1]. This observation directly guided the bioassay-directed fractionation strategy, leading to the isolation of Woodorien from the more active aqueous extract [1]. This is a key process differentiator; the active compound was not equally distributed across all extract types, underscoring the importance of the specific isolation protocol.

Extract comparison
Reported
Aqueous extract showed stronger plaque reduction than methanol extract
Guided isolation of Woodorien from the most active crude fraction
Qualitative superiority; no quantitative data
HSV-1 Poliovirus Extract Comparison Natural Product Isolation Antiviral Screening

Structure Confirmed by 2D NMR Spectroscopy

The identity and structure of Woodorien were unequivocally determined using a suite of two-dimensional NMR techniques, including 1H-1H COSY, 1H-13C COSY, and HMBC [1]. This rigorous characterization provides a verifiable structural fingerprint that distinguishes Woodorien from any other compound with a similar molecular formula or UV spectrum. It establishes the analytical benchmark for confirming the identity and purity of any procured sample.

Structure confirmation
Reported method
1H-1H COSY, 1H-13C COSY, HMBC
Provides verifiable identity standard for quality control
Published spectral data available for authentication
NMR Structure Elucidation Quality Control Analytical Chemistry

Woodorien Research and Industrial Applications


Anti-HSV-1 Lead Discovery from Natural Products

Woodorien is optimally suited as a validated starting point for medicinal chemistry campaigns focused on novel anti-HSV-1 agents. Its status as the most potent compound isolated from a bioactive natural extract [1] makes it a high-priority lead scaffold. Procurement is justified for structure-activity relationship (SAR) studies to define its pharmacophore, optimize potency, and improve upon its unknown selectivity and pharmacokinetic properties.

Phytochemical Reference Standard for W. orientalis

Given its unique and well-characterized structure via 2D NMR [1], Woodorien serves as a crucial analytical reference standard for research on Woodwardia orientalis and related fern species. It is indispensable for the chemical fingerprinting of extracts, the quantification of this specific glucoside in plant material, and the validation of new isolation protocols.

Target Deconvolution and Mechanism of Action

As a compound with confirmed in vitro anti-HSV-1 activity but an unknown mechanism of action, Woodorien is an ideal tool compound for target deconvolution studies. Researchers can use it in pull-down assays, resistance mapping, or other chemical biology approaches to identify its molecular target(s) within the HSV-1 replication cycle, thereby uncovering potentially new antiviral targets.

Application
Selection Property
Validation Focus
Natural product anti-HSV-1 lead discovery
Reported top-ranked activity among co-isolated compounds
In vitro plaque reduction assay; SAR studies
Phytochemical reference standard
Identity confirmed by 2D NMR; unique phenolic glucoside scaffold
Analytical method validation; extract standardization
Antiviral target deconvolution
Unknown mechanism of action; distinct from nucleoside analogs
Chemical biology pull-down assays; resistance mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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